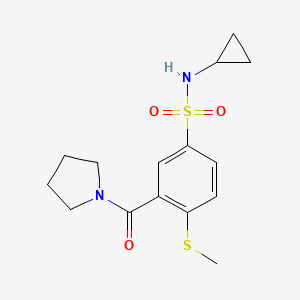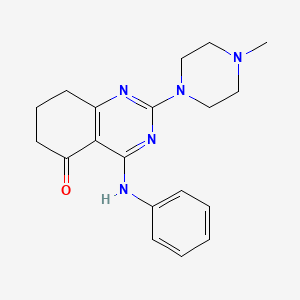
2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one
描述
2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylamino group, and a methylpiperazine moiety
准备方法
The synthesis of 2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenylamino Group: The phenylamino group is introduced via nucleophilic aromatic substitution reactions, where aniline or its derivatives react with the quinazolinone intermediate.
Attachment of the Methylpiperazine Moiety: The final step involves the alkylation of the quinazolinone derivative with 1-methylpiperazine under basic conditions, typically using alkyl halides or sulfonates as alkylating agents.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
化学反应分析
2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
科学研究应用
2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the exploration of novel chemical reactions.
Material Science:
作用机制
The mechanism of action of 2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the core. They may exhibit different biological activities and chemical reactivity.
Piperazine Derivatives: Compounds with piperazine moieties may have similar pharmacological properties but differ in their overall structure and target specificity.
Phenylamino Derivatives: These compounds contain phenylamino groups and may have similar chemical reactivity but differ in their biological effects.
属性
IUPAC Name |
4-anilino-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-23-10-12-24(13-11-23)19-21-15-8-5-9-16(25)17(15)18(22-19)20-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPPFEPPGBRAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


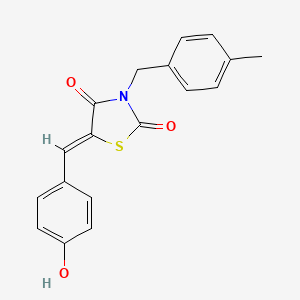

![3-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4666548.png)
![(5Z)-1-(3-methoxyphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4666553.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B4666568.png)
![ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B4666581.png)
![N'-[2-(2,3-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B4666595.png)
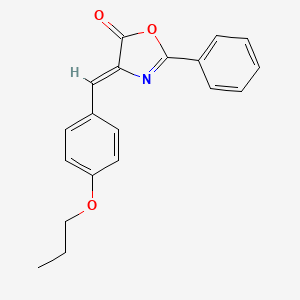
![(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4666610.png)
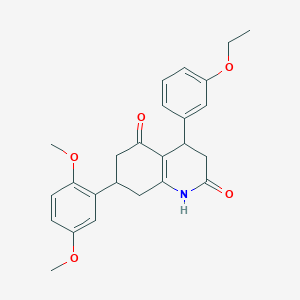
![N-2-biphenylyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4666628.png)
![6-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4666635.png)
![N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4666637.png)
